5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide
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Overview
Description
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropyridine-2-carboxylic acid and oxan-4-amine.
Amide Formation: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with oxan-4-amine in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation and Reduction Products: Oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antiviral properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(oxan-4-yl)pyridine-2-carboxamide: can be compared with other pyridine derivatives, such as 5-chloro-2-pyridinecarboxamide and 5-chloro-2-pyridinecarboxylic acid.
Unique Features: The presence of the oxan-4-yl group in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and biological activity.
Highlighting Uniqueness
Structural Uniqueness: The oxan-4-yl group provides a unique structural feature that may influence the compound’s interaction with biological targets.
Biological Activity: The specific substitution pattern and functional groups in this compound may confer distinct biological activities compared to other pyridine derivatives.
Properties
CAS No. |
2758002-73-0 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
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